molecular formula C9H18N2S B14391755 1,3-Diethyl-1,3-diazepane-2-thione CAS No. 89863-05-8

1,3-Diethyl-1,3-diazepane-2-thione

Katalognummer: B14391755
CAS-Nummer: 89863-05-8
Molekulargewicht: 186.32 g/mol
InChI-Schlüssel: OKPONXKBENPHDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. It belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a thione group (C=S) in the structure makes it an interesting compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diethyl-1,3-diazepane-2-thione can be synthesized through several methods. One common method involves the reaction of diethylamine with carbon disulfide in the presence of a base, followed by cyclization with formaldehyde. The reaction conditions typically involve:

    Temperature: Room temperature to 100°C

    Solvent: Anhydrous acetone or ethanol

    Catalysts: Sodium acetate or other bases

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethyl-1,3-diazepane-2-thione undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like KMnO4 or OsO4

    Reduction: Reaction with reducing agents like LiAlH4 or NaBH4

    Substitution: Reaction with electrophiles such as alkyl halides

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products

The major products formed from these reactions include various substituted diazepanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Diethyl-1,3-diazepane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Diethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. The compound can also undergo nucleophilic attack, leading to the formation of various derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Diazepane-2-thione
  • 1,3-Dithiolane-2-thione
  • 1,3-Dithiane-2-thione

Uniqueness

1,3-Diethyl-1,3-diazepane-2-thione is unique due to the presence of two ethyl groups, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its non-ethylated counterparts.

Eigenschaften

CAS-Nummer

89863-05-8

Molekularformel

C9H18N2S

Molekulargewicht

186.32 g/mol

IUPAC-Name

1,3-diethyl-1,3-diazepane-2-thione

InChI

InChI=1S/C9H18N2S/c1-3-10-7-5-6-8-11(4-2)9(10)12/h3-8H2,1-2H3

InChI-Schlüssel

OKPONXKBENPHDM-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCCN(C1=S)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.